5-[(4-Hydroxyphenyl)methyl]oxolan-2-one
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Overview
Description
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one, also known as 5-(4-hydroxybenzyl)dihydro-2(3H)-furanone, is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by the presence of a hydroxyphenyl group attached to an oxolan-2-one ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one typically involves the reaction of 4-hydroxybenzyl alcohol with γ-butyrolactone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolan-2-one ring . The reaction conditions often include:
Temperature: 80-120°C
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide
Solvents: Common solvents include toluene or ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification techniques, such as crystallization and distillation, ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxolan-2-one ring can be reduced to form a diol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(4-oxobenzyl)oxolan-2-one.
Reduction: Formation of 5-(4-hydroxyphenyl)methanol.
Substitution: Formation of various substituted oxolan-2-one derivatives depending on the substituent used.
Scientific Research Applications
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolan-2-one ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)methyl]oxolan-2-one
- 5-(4-Chlorophenyl)methyl]oxolan-2-one
- 5-(4-Nitrophenyl)methyl]oxolan-2-one
Uniqueness
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxy group enhances its solubility in water and its ability to form hydrogen bonds, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)14-10/h1-4,10,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASBXALVLRTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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